molecular formula C21H21N3O3 B5645352 3-{1-[(1-methyl-1H-benzimidazol-5-yl)carbonyl]piperidin-3-yl}benzoic acid

3-{1-[(1-methyl-1H-benzimidazol-5-yl)carbonyl]piperidin-3-yl}benzoic acid

Cat. No. B5645352
M. Wt: 363.4 g/mol
InChI Key: LVIUTINSDCYWST-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related benzimidazole derivatives involves multiple steps, including the use of piperidinylalkyl groups and various substituents to explore their biological activities. For instance, the synthesis and evaluation of a series of novel benzimidazoles as neuropeptide Y Y1 receptor antagonists were explored by Zarrinmayeh et al. (1998), highlighting the complexity of synthesizing such compounds for specific receptor targeting (Zarrinmayeh et al., 1998).

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives can be complex and varies significantly with slight modifications. Jona et al. (2009) describe the efficient and practical asymmetric synthesis of related compounds, emphasizing the importance of stereochemistry in the molecular structure of such compounds (Jona et al., 2009).

Chemical Reactions and Properties

Benzimidazole compounds are known for their versatility in chemical reactions, serving as core structures for further functionalization. For example, the synthesis of morpholine-, piperidine-, and N-substituted piperazine-coupled 2-(benzimidazol-2-yl)quinoxalines as potent antitumor agents by Mamedov et al. (2022) demonstrates the potential of such structures in medicinal chemistry (Mamedov et al., 2022).

Physical Properties Analysis

The physical properties of benzimidazole derivatives, such as solubility and melting points, are critical for their application in drug development. These properties can be influenced by the specific substituents and structural modifications employed during synthesis.

Chemical Properties Analysis

The chemical properties, including reactivity and stability, of benzimidazole derivatives are essential for understanding their behavior in biological systems. Studies like those by He et al. (2020), which focus on coordination polymers based on benzimidazole derivatives, contribute to our understanding of these compounds' chemical properties (He et al., 2020).

properties

IUPAC Name

3-[1-(1-methylbenzimidazole-5-carbonyl)piperidin-3-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3/c1-23-13-22-18-11-15(7-8-19(18)23)20(25)24-9-3-6-17(12-24)14-4-2-5-16(10-14)21(26)27/h2,4-5,7-8,10-11,13,17H,3,6,9,12H2,1H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVIUTINSDCYWST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1C=CC(=C2)C(=O)N3CCCC(C3)C4=CC(=CC=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{1-[(1-methyl-1H-benzimidazol-5-yl)carbonyl]piperidin-3-yl}benzoic acid

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